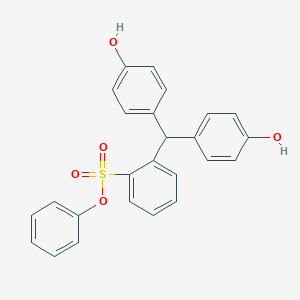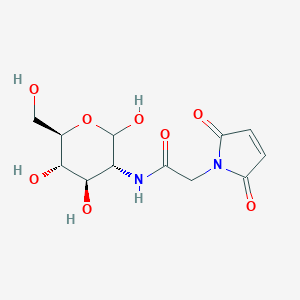
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the para position and an isopropylaminoethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester typically involves the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 4-Ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Applications De Recherche Scientifique
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research
Mécanisme D'action
The mechanism of action of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxybenzoic acid ethyl ester: Similar structure but lacks the isopropylamino group.
4-Methoxybenzoic acid 2-(isopropylamino)ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid 2-(methylamino)ethyl ester: Similar structure but with a methylamino group instead of an isopropylamino group
Uniqueness
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and binding affinity to biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
123354-93-8 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Clé InChI |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Key on ui other cas no. |
123354-93-8 |
Synonymes |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)



![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)





![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)



